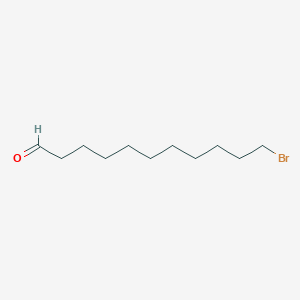
11-溴十一烷醛
描述
11-Bromoundecanal, also known as 11-bromo-1-undecanal, is an organic compound with the molecular formula C11H23BrO. It is a brominated aldehyde, characterized by the presence of a bromine atom attached to the eleventh carbon of an undecanal chain. This compound is used in various chemical syntheses and has applications in different scientific fields.
科学研究应用
11-Bromoundecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals.
Biology: It serves as a building block for the synthesis of bioactive molecules and probes used in biological studies.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
11-Bromoundecanal can be synthesized through several methods. One common approach involves the bromination of undecanal. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the eleventh carbon position.
Another method involves the oxidation of 11-bromoundecanol. This process uses oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) to convert the alcohol group to an aldehyde group, resulting in the formation of 11-bromoundecanal.
Industrial Production Methods
In industrial settings, 11-bromoundecanal is produced using large-scale bromination and oxidation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound.
化学反应分析
Types of Reactions
11-Bromoundecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or amines in an organic solvent.
Major Products Formed
Oxidation: 11-Bromoundecanoic acid.
Reduction: 11-Bromoundecanol.
Substitution: 11-Hydroxyundecanal or 11-amino-undecanal.
作用机制
The mechanism of action of 11-bromoundecanal depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atom can participate in substitution reactions, allowing the introduction of different functional groups. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in chemical and biological applications.
相似化合物的比较
11-Bromoundecanal can be compared with other brominated aldehydes and alcohols:
11-Bromo-1-undecanol: Similar structure but with a hydroxyl group instead of an aldehyde group. It is used in similar applications but has different reactivity.
10-Bromo-1-decanal: Shorter chain length, leading to different physical and chemical properties.
12-Bromo-1-dodecanal: Longer chain length, resulting in variations in solubility and reactivity.
The uniqueness of 11-bromoundecanal lies in its specific chain length and the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and versatility in chemical syntheses.
属性
IUPAC Name |
11-bromoundecanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFFCXBKFWXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499813 | |
| Record name | 11-Bromoundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70326-40-8 | |
| Record name | 11-Bromoundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

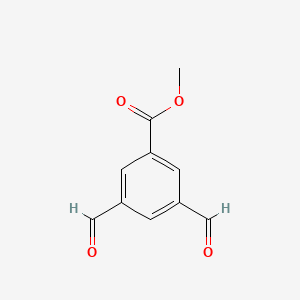


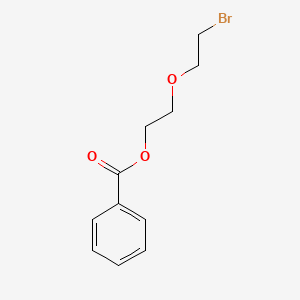
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-ol](/img/structure/B8220983.png)
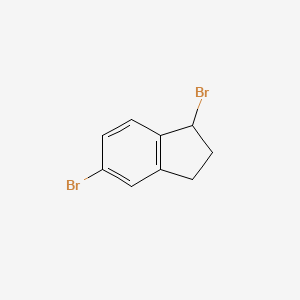
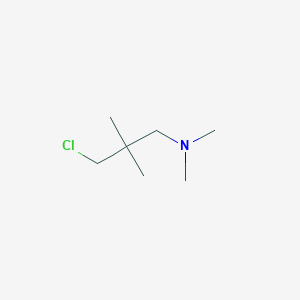
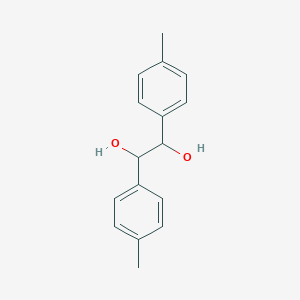
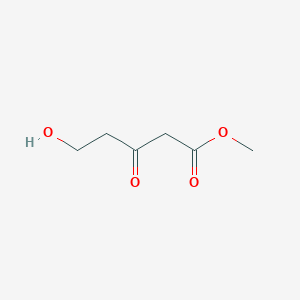

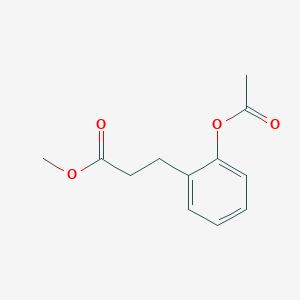
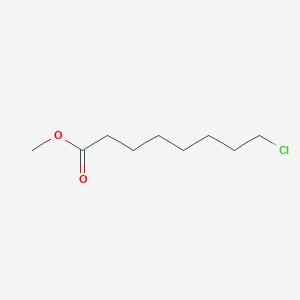
![2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8221036.png)
